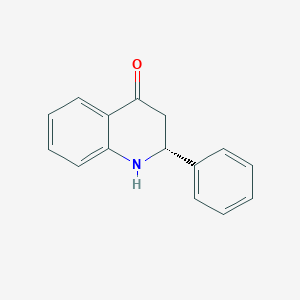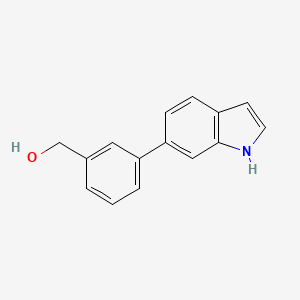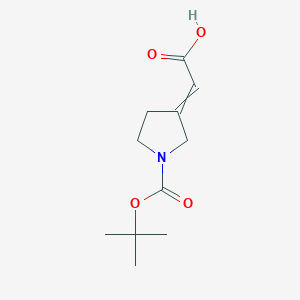
3,3-Diphenylazetidin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diphenylazetidin-1-ol is a heterocyclic organic compound featuring a four-membered azetidine ring with two phenyl groups attached to the third carbon and a hydroxyl group attached to the nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenylazetidin-1-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzhydrylamine with epichlorohydrin in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate aziridine, which undergoes ring expansion to form the azetidine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,3-Diphenylazetidin-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,3-diphenylazetidin-1-one, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
3,3-Diphenylazetidin-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3-Diphenylazetidin-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3,3-Diphenylazetidin-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
1,3-Diphenylurea: Contains a urea moiety instead of an azetidine ring.
3-Phenylazetidine: Lacks the second phenyl group.
Uniqueness: 3,3-Diphenylazetidin-1-ol is unique due to its specific combination of a hydroxyl group and two phenyl groups on the azetidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
110410-09-8 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-hydroxy-3,3-diphenylazetidine |
InChI |
InChI=1S/C15H15NO/c17-16-11-15(12-16,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2 |
InChI Key |
XZRJFJNWODHZDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B11880320.png)
![2'-Chloro-4'-methyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11880325.png)


![6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880339.png)
![Imidazo[1,2-a]pyridine-3-acetic acid, 6-chloro-2,3-dihydro-2-oxo-](/img/structure/B11880345.png)




